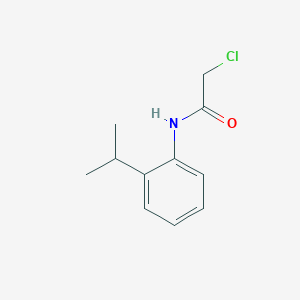

2-chloro-N-(2-isopropylphenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(2-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTCIMHUMDBERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394698 | |

| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57503-03-4 | |

| Record name | 2-Chloro-N-[2-(1-methylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57503-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-isopropylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2-isopropylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(2-isopropylphenyl)acetamide, a valuable intermediate in organic synthesis and a compound of interest for drug development professionals. This document outlines a detailed, field-proven protocol for its preparation via the acylation of 2-isopropylaniline with chloroacetyl chloride. Furthermore, it delves into the essential analytical techniques required for the unambiguous structural elucidation and purity assessment of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both practical experimental procedures and the underlying scientific principles.

Introduction: Significance and Applications

2-chloro-N-(2-isopropylphenyl)acetamide belongs to the class of α-chloroacetamides, a scaffold that is prevalent in a variety of biologically active molecules. The presence of the reactive C-Cl bond makes it a versatile building block for further chemical transformations, allowing for the introduction of diverse functional groups through nucleophilic substitution reactions. The N-(2-isopropylphenyl) moiety provides a lipophilic aromatic core, a common feature in many pharmacologically active compounds.

Derivatives of 2-chloroacetamides have demonstrated a wide range of biological activities, including herbicidal, fungicidal, and antibacterial properties.[1] The structural motif of 2-chloro-N-(2-isopropylphenyl)acetamide is analogous to the herbicide propachlor (2-chloro-N-isopropyl-N-phenylacetamide), highlighting the potential for this class of compounds in agrochemical research.[2][3] In the context of drug development, the α-chloroacetamide group can act as a covalent binder to specific amino acid residues in target proteins, a strategy employed in the design of targeted therapeutics. Therefore, the efficient synthesis and thorough characterization of 2-chloro-N-(2-isopropylphenyl)acetamide are of significant importance for the exploration of new chemical entities with potential therapeutic applications.

Synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide

The synthesis of 2-chloro-N-(2-isopropylphenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 2-isopropylaniline and chloroacetyl chloride. This reaction, a classic example of amide bond formation, is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the 2-isopropylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride ion to form a tetrahedral intermediate. The subsequent deprotonation of the nitrogen and collapse of the intermediate yields the desired amide product and HCl. The base plays a crucial role in scavenging the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Caption: A typical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | N-H (amide) |

| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons |

| ~ 4.2 | Singlet | 2H | Cl-CH₂ |

| ~ 3.0 - 3.4 | Septet | 1H | CH-(CH₃)₂ |

| ~ 1.2 | Doublet | 6H | CH-(CH₃)₂ |

Rationale for Predicted Shifts:

-

The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and the electron-withdrawing effect of the carbonyl group.

-

The aromatic protons will appear as a complex multiplet in the typical aromatic region.

-

The methylene protons adjacent to the chlorine and the carbonyl group (Cl-CH₂) will be deshielded and appear as a singlet.

-

The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons.

-

The six methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (amide) |

| ~ 145 | C (aromatic, attached to isopropyl) |

| ~ 135 | C (aromatic, attached to N) |

| ~ 126 - 128 | CH (aromatic) |

| ~ 43 | Cl-CH₂ |

| ~ 28 | CH-(CH₃)₂ |

| ~ 23 | CH-(CH₃)₂ |

Rationale for Predicted Shifts:

-

The carbonyl carbon of the amide will be the most downfield signal.

-

The aromatic carbons will appear in the range of 120-150 ppm, with the quaternary carbons appearing at lower field.

-

The aliphatic carbons will be found at higher field, with the carbon attached to the electronegative chlorine (Cl-CH₂) being more deshielded than the isopropyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Key FTIR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3300 | N-H | Stretching |

| ~ 3100 - 3000 | C-H (aromatic) | Stretching |

| ~ 2960 - 2850 | C-H (aliphatic) | Stretching |

| ~ 1670 | C=O (amide) | Stretching (Amide I band) |

| ~ 1540 | N-H | Bending (Amide II band) |

| ~ 750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₄ClNO), which is 211.69 g/mol . Due to the presence of the chlorine atom, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of the chlorine atom to give a fragment at [M-Cl]⁺.

-

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion.

-

Cleavage of the amide bond.

-

Loss of the isopropyl group.

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Isopropylaniline: Harmful if swallowed, in contact with skin, or if inhaled. [4]May cause skin and eye irritation. [5]* Chloroacetyl chloride: Toxic if swallowed, in contact with skin, or if inhaled. [6][7]Causes severe skin burns and eye damage. Reacts violently with water.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of 2-chloro-N-(2-isopropylphenyl)acetamide. The outlined synthetic protocol offers a reliable method for the preparation of this valuable intermediate. The comprehensive characterization workflow, employing NMR, FTIR, and MS, ensures the unambiguous confirmation of the product's structure and purity. By adhering to the procedures and safety guidelines presented herein, researchers can confidently synthesize and utilize this compound for further scientific exploration in the fields of medicinal chemistry, agrochemical research, and materials science.

References

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]

-

Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC - PubMed Central. Available at: [Link]

-

2-Chloro-N-isopropyl-N-phenylacetamide - IUCr Journals. Available at: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]

-

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide - PubChem. Available at: [Link]

-

2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem - NIH. Available at: [Link]

-

C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

-

Propachlor - Wikipedia. Available at: [Link]

-

propachlor spec. 1992 [spec.] - Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Propachlor | Australian Drinking Water Guidelines - NHMRC. Available at: [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. Available at: [Link]

-

2-Isopropylaniline | C9H13N | CID 12561 - PubChem. Available at: [Link]

-

CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration - OSHA. Available at: [Link]

Sources

- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propachlor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemconnections.org [chemconnections.org]

- 6. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

"herbicidal activity of 2-chloro-N-(2-isopropylphenyl)acetamide"

An In-depth Technical Guide to the Herbicidal Activity of 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-(2-isopropylphenyl)acetamide, a selective pre-emergence herbicide commonly known by the ISO name Propisochlor. As a member of the chloroacetamide class, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible weeds. This document delves into the chemical synthesis, detailed mechanism of action, structure-activity relationships, and robust protocols for evaluating its herbicidal efficacy. Designed for researchers, chemists, and crop protection specialists, this guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource on Propisochlor.

Introduction to 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)

The chloroacetamide class of herbicides is a cornerstone of modern agriculture, offering reliable pre-emergence control of annual grasses and some broadleaf weeds in major crops like maize, soybeans, and rice.[1][2] These herbicides are absorbed by the emerging shoots of germinating weeds, disrupting their development before they can compete with the crop.[3]

2-chloro-N-(2-isopropylphenyl)acetamide, or Propisochlor, is a prominent member of this chemical family. Its efficacy stems from its ability to inhibit cell division by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).[3][4] This specific mode of action, classified under HRAC Group 15 (WSSA Group K3), makes it a valuable tool in integrated weed management programs.[4]

Chemical Structure and Physicochemical Properties

The molecular structure of Propisochlor features a chloroacetamide functional group linked to a substituted N-phenyl ring. This specific arrangement is crucial for its biological activity.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | [5] |

| CAS Number | 86763-47-5 | [4][5] |

| Molecular Formula | C₁₅H₂₂ClNO₂ | [4][5] |

| Molecular Weight | 283.80 g/mol | [4] |

| Appearance | Clear colourless to amber-colored viscous liquid | [3][4] |

| Water Solubility | 184 mg/L (at 20°C) | [3] |

| Vapor Pressure | 1.1 × 10⁻³ Pa (at 20°C) | [3] |

Chemical Synthesis

The commercial synthesis of Propisochlor is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The process typically begins with 2-ethyl-6-methylaniline as the starting precursor.[4][6]

Reaction Pathway

The synthesis can be summarized in three primary stages:[4]

-

Imine Formation: 6-ethyl-o-toluidine (2-ethyl-6-methylaniline) is reacted with methoxyacetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an imine intermediate.[4]

-

Hydrogenation: The resulting imine undergoes reduction via hydrogenation under high pressure to yield the corresponding secondary amine.[4]

-

Acylation: The amine is then acylated using chloroacetyl chloride in the presence of a base (e.g., sodium carbonate) to form the final Propisochlor molecule.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key transformations in the commercial synthesis of Propisochlor.

Caption: Commercial synthesis pathway for Propisochlor.

Mechanism of Herbicidal Action

The herbicidal efficacy of Propisochlor is rooted in its ability to disrupt a fundamental biochemical pathway in plants: the biosynthesis of very-long-chain fatty acids (VLCFAs).

Primary Target: VLCFA Elongases

Propisochlor acts by inhibiting the enzyme complex known as VLCFA elongase.[3] VLCFAs are fatty acids with more than 18 carbon atoms, and they are essential for the formation of various critical cellular components, including:

-

Cell Membranes: Proper membrane structure and function depend on a precise composition of lipids, including VLCFAs.[3]

-

Cuticular Waxes: The protective outer layer of plants (the cuticle) is rich in waxes derived from VLCFAs, which prevent water loss and protect against pathogens.

-

Suberin: This lipid-based polymer, found in root tissues, regulates water and nutrient uptake.

By inhibiting VLCFA synthesis, Propisochlor effectively halts the production of these vital building blocks. This disruption leads to a cascade of events, culminating in the arrest of cell division and, consequently, the inhibition of seedling growth and germination.[3][4] The herbicide is primarily absorbed by the emerging shoots and secondarily by the roots of germinating weeds.[3]

Visualization of the Biochemical Mode of Action

Caption: Mechanism of action of Propisochlor via VLCFA synthesis inhibition.

Structure-Activity Relationships (SAR)

The herbicidal potency of chloroacetamides is not solely dependent on their chemical reactivity but is intricately linked to their molecular structure.[7] Subtle changes to the N-phenyl ring or the acetamide side chain can significantly alter efficacy.

-

The Chloroacetyl Group: The reactive chlorine atom is fundamental to the molecule's alkylating potential, which allows it to bind to its target enzyme. However, excessive reactivity can lead to non-specific binding and reduced selectivity. Research indicates that a reduced level of N-alkylating reactivity often correlates with improved herbicidal efficacy at practical application rates.[7]

-

The N-Phenyl Substituents: The isopropyl group at the ortho position of the phenyl ring is critical. This substitution pattern influences the molecule's conformation, lipophilicity, and fit within the active site of the target enzyme. These factors are decisive in governing uptake, mobility within the plant, and ultimately, phytotoxicity.[7]

Protocols for Efficacy Evaluation

Evaluating the herbicidal activity of a compound like Propisochlor requires systematic and reproducible experimental designs. The following protocols provide a self-validating framework for greenhouse and laboratory assessment.

Protocol: Greenhouse Pre-Emergence Efficacy Assay

This protocol is designed to determine the dose-dependent effect of Propisochlor on target weed species when applied to the soil before weed emergence.

1. Materials and Reagents:

- Technical grade Propisochlor (>95% purity)

- Acetone (reagent grade)

- Tween 20 or similar surfactant

- Deionized water

- Target weed seeds (e.g., Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail))

- Pasteurized loam soil mix

- Plastic pots (e.g., 10 cm x 10 cm)

- Automated track sprayer calibrated to deliver 200-400 L/ha.

2. Experimental Procedure:

- Step 1: Preparation of Test Solutions:

- Prepare a stock solution of Propisochlor by dissolving a known weight in acetone.

- Create a series of dilutions from the stock solution using a water/acetone mixture containing 0.1% (v/v) surfactant. The final acetone concentration should not exceed 10% to avoid phytotoxicity. Include a "vehicle control" solution containing only the water, acetone, and surfactant.

- Typical test concentrations for dose-response analysis might range from 100 to 3200 g a.i./ha (grams of active ingredient per hectare).

- Step 2: Potting and Seeding:

- Fill pots with the soil mix, leaving a 2 cm headspace.

- Sow 15-20 seeds of the target weed species evenly on the soil surface and cover with approximately 1 cm of additional soil.

- Lightly water the pots to ensure uniform moisture.

- Step 3: Herbicide Application:

- Arrange the pots in the track sprayer chamber according to a randomized complete block design, with at least four replicates per treatment.

- Apply the prepared test solutions evenly to the soil surface. Ensure the sprayer is calibrated to the desired application volume.

- Step 4: Incubation:

- Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

- Water the pots as needed via sub-irrigation to avoid disturbing the treated soil surface.

- Step 5: Data Collection and Analysis:

- After 14-21 days, perform a visual assessment of weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the vehicle control.

- Harvest the above-ground biomass from each pot.

- Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

- Calculate the percent growth reduction relative to the vehicle control.

- Analyze the data using non-linear regression to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).[8]

Visualization of Efficacy Evaluation Workflow

Caption: Workflow for greenhouse pre-emergence herbicide efficacy testing.

Spectrum of Activity and Applications

Propisochlor is primarily used for the pre-emergence or pre-plant control of annual grasses and certain annual broadleaf weeds.[4]

| Target Weeds | Crop Applications |

| Annual Grasses: - Barnyardgrass (Echinochloa crus-galli)- Crabgrass (Digitaria spp.)- Foxtails (Setaria spp.)- Goosegrass (Eleusine indica) | - Maize (Corn)- Soybeans- Potatoes- Peanuts- Rice- Sunflowers |

| Broadleaf Weeds: - Pigweed (Amaranthus spp.)- Lambsquarters (Chenopodium album)- Black Nightshade (Solanum nigrum) |

Table compiled from information in sources[4] and[3].

Toxicology and Environmental Profile

A comprehensive understanding of a herbicide includes its toxicological and environmental safety profile.

-

Human Health: Propisochlor is classified as moderately hazardous. The GHS classification indicates it may be harmful in contact with skin.[5] As with all agricultural chemicals, handling should be performed in accordance with the safety data sheet (SDS), including the use of appropriate personal protective equipment (PPE).

-

Environmental Fate: In the environment, Propisochlor is considered moderately mobile in soil.[4] Its persistence can range from a few months to several years depending on soil type, moisture, and microbial activity.[9] It is also noted as being very toxic to aquatic life.[5]

Conclusion

2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor) is a highly effective chloroacetamide herbicide whose utility is derived from its specific inhibition of very-long-chain fatty acid biosynthesis. Its success is a product of a chemical structure optimized for stability, uptake, and potent activity at the target site. The protocols and data presented in this guide underscore the rigorous scientific evaluation required to characterize and deploy such a tool for sustainable agriculture. Future research may focus on developing formulations with enhanced crop safety, exploring synergistic combinations with other modes of action, and further mitigating environmental impact.

References

-

PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Propisochlor. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propisochlor. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

-

YouTube. (2024, April 21). Propisochlor herbicide label information and Applications in Weed Control. Retrieved from [Link]

-

Jablonkai, I. (2002). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Pest Management Science, 58(8), 841-845. Retrieved from [Link]

-

APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ecotoxicology and Environmental Safety, 212, 112007. Retrieved from [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

SynOpen. (2023). Convenient Synthetic Approaches for Novel Impurities of Propisochlor Herbicide. Thieme Connect. Retrieved from [Link]

-

Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Wilkinson, R. E. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. Retrieved from [Link]

-

Government of Canada. (1993). Regulatory Directive: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

-

EPPO. (2012). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. Retrieved from [Link]

-

Iowa State University. (n.d.). Mechanism of action of natural and biorational insecticides. Retrieved from [Link]

-

ERWG. (2017). European Guidelines to conduct herbicide resistance tests. European Herbicide Resistance Working Group. Retrieved from [Link]

-

ILO. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. International Chemical Safety Cards. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. agrochemx.com [agrochemx.com]

- 4. Propisochlor [sitem.herts.ac.uk]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hracglobal.com [hracglobal.com]

- 9. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-chloro-N-(2-isopropylphenyl)acetamide (Propisochlor)

Introduction

2-chloro-N-(2-isopropylphenyl)acetamide, an active ingredient commonly known by its ISO name, propisochlor, is a selective, pre-emergence chloroacetamide herbicide.[1][2] It is utilized for the control of annual grasses and some broadleaf weeds in a variety of agricultural crops.[3] The mode of action for propisochlor, and chloroacetamide herbicides in general, involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which ultimately disrupts cell division and shoot development in susceptible plants.[1][4] Given its direct application to the agricultural environment, a thorough understanding of its environmental fate and degradation is paramount for assessing its ecological risk profile and ensuring its responsible use. This guide provides a comprehensive technical overview of the physicochemical properties, degradation pathways, environmental mobility, and ecotoxicological effects of propisochlor, tailored for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and fate of any chemical are fundamentally governed by its physicochemical properties. These parameters dictate its solubility in water, its potential to volatilize into the atmosphere, and its tendency to sorb to soil particles.

| Property | Value | Interpretation | Source |

| Molecular Formula | C₁₅H₂₂ClNO₂ | - | [1] |

| Molecular Weight | 283.79 g/mol | - | [2] |

| Water Solubility | 90.8 mg/L (at 20°C, pH 7) | Moderately soluble | [1] |

| Vapor Pressure | 3.1 mPa (at 20°C) | Low volatility | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.3 | High potential for sorption to organic matter | [1] |

| Dissociation Constant (pKa) | Not applicable | Non-ionizable under environmental pH conditions | [1] |

The moderate water solubility of propisochlor suggests it has the potential for transport in runoff water, while its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation pathway.[1] The high octanol-water partition coefficient (log P) is a key indicator of its lipophilic nature, suggesting a strong affinity for organic matter in soil and sediment, which will significantly influence its mobility and bioavailability.[1]

Abiotic Degradation: Chemical Transformations in the Environment

Abiotic degradation processes, namely hydrolysis and photolysis, can contribute to the transformation of propisochlor in the environment without the involvement of microorganisms.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a substance. For propisochlor, hydrolysis is generally a slow process under typical environmental pH conditions (pH 5-9). Studies on other chloroacetamide herbicides have shown that hydrolysis can be pH-dependent, with faster degradation occurring under strongly acidic or alkaline conditions.[5][6][7][8] For propisochlor specifically, it is reported to be stable at pH 4, 7, and 9 at 50°C over 5 days, indicating that hydrolysis is not a major degradation pathway in most environmental compartments.[1]

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, photolysis can be a significant degradation pathway for propisochlor. The rate of photolysis is influenced by several factors:

-

Light Source and Intensity: The wavelength and intensity of light affect the rate of degradation.

-

pH: Photolysis of propisochlor is pH-dependent, with accelerated degradation observed in alkaline solutions.[9]

-

Dissolved Oxygen: The presence of dissolved oxygen can promote photolysis, although there is an optimal concentration beyond which the effect may diminish.[9]

-

Initial Concentration: The photodegradation rate of propisochlor is negatively correlated with its initial concentration.[9]

Studies have shown that under irradiation, the primary photolytic transformation of propisochlor involves dechlorination, while the benzene ring and the amido linkage remain relatively stable.[9]

Biotic Degradation: The Microbial Contribution

The primary mechanism for the dissipation of propisochlor from the environment is microbial degradation. A diverse range of soil and water microorganisms can utilize this herbicide as a source of carbon and energy, or co-metabolize it in the presence of other substrates.

Aerobic Degradation

In aerobic environments, such as the upper layers of soil, microbial degradation of propisochlor is relatively rapid. The typical aerobic soil degradation half-life (DT₅₀) is reported to be around 13 days, classifying it as non-persistent.[1] The degradation process often involves a series of enzymatic reactions. For chloroacetamide herbicides in general, aerobic degradation pathways typically initiate with N- or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage.[10]

Anaerobic Degradation

In anaerobic environments, such as saturated soils or sediments, the degradation of chloroacetamide herbicides can also occur, though often at a slower rate and through different pathways. Under anaerobic conditions, dechlorination is often the initial step in the degradation process.[10]

Key Metabolites

The microbial degradation of propisochlor results in the formation of various metabolites. One of the major soil metabolites identified is 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid.[1] The identification and monitoring of such metabolites are crucial as they may have their own toxicological and environmental fate characteristics.

Microorganisms and Enzymes Involved

While specific microbial species that exclusively degrade propisochlor are not extensively documented in readily available literature, research on the broader class of chloroacetamide herbicides points to the involvement of various bacteria and fungi. Genera such as Acinetobacter, Bacillus, and Pseudomonas have been shown to degrade other chloroacetamide herbicides.[10] The key enzymes involved in the initial steps of degradation are often hydrolases, which cleave the amide bond, and dehalogenases, which remove the chlorine atom.[11][12][13]

Environmental Mobility and Distribution

The movement of propisochlor within and between different environmental compartments is a critical aspect of its overall fate.

Adsorption and Desorption in Soil

As indicated by its high log P value, propisochlor has a strong tendency to adsorb to soil organic matter.[1] This adsorption process significantly reduces its mobility in the soil profile, thereby lowering the potential for leaching into groundwater. The Freundlich adsorption coefficient (Kfoc) for propisochlor is reported to be around 291 mL/g, categorizing it as moderately mobile.[1] However, the actual mobility will depend on soil properties such as organic matter content, clay content, and pH.

Leaching and Runoff

Due to its moderate to strong adsorption to soil, the potential for propisochlor to leach into groundwater is considered low.[14] However, under conditions of heavy rainfall shortly after application, transport via surface runoff, either dissolved in water or adsorbed to eroded soil particles, can occur, potentially leading to the contamination of surface water bodies.

Ecotoxicological Profile

The potential impact of propisochlor on non-target organisms is a key consideration in its environmental risk assessment. It is classified as very toxic to aquatic life with long-lasting effects.[2]

| Organism Group | Endpoint | Value (mg/L) | Interpretation | Source |

| Fish (Temperate Freshwater) | Acute 96-hour LC₅₀ | 1.3 | Highly toxic | [1] |

| Fish (Temperate Freshwater) | Chronic 21-day NOEC | 0.39 | Toxic at low concentrations | [1] |

| Aquatic Invertebrates (e.g., Daphnia magna) | Acute 48-hour EC₅₀ | - | Data not specified in provided results | - |

| Algae | - | - | Data not specified in provided results | - |

The high acute toxicity to fish underscores the importance of minimizing its entry into aquatic ecosystems. Chronic exposure to lower concentrations can also have adverse effects on fish populations.[1] Further research into the toxicity towards a broader range of aquatic organisms is warranted for a complete ecotoxicological profile.

Experimental Protocols for Environmental Fate Studies

Standardized methodologies are essential for generating reliable data on the environmental fate of pesticides. The following outlines key experimental protocols based on OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and route of degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Use at least three different soil types with varying physicochemical properties (e.g., organic carbon content, pH, texture).

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) propisochlor to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, establish and maintain an oxygen-free environment after an initial aerobic phase.

-

Sampling and Analysis: At appropriate time intervals, extract the soil samples and analyze for the parent compound and its degradation products using techniques like HPLC with radiometric detection and LC-MS/MS for identification.

-

Data Analysis: Calculate the degradation half-lives (DT₅₀ and DT₉₀) for propisochlor and identify the major metabolites.

Caption: Workflow for OECD 307 Soil Degradation Study.

Aerobic Mineralization in Surface Water – Simulation Biodegradation Test (OECD 309)

This test simulates the biodegradation of a chemical in a natural surface water environment.

Methodology:

-

Water and Sediment Collection: Collect water and sediment from a natural source (e.g., river, lake).

-

Test System Setup: Set up test flasks containing the natural water and a small amount of sediment.

-

Test Substance Application: Add radiolabeled propisochlor to the test systems.

-

Incubation: Incubate the flasks in the dark at a controlled temperature, with gentle agitation to keep the sediment suspended.

-

Analysis: Periodically measure the evolution of ¹⁴CO₂ as an indicator of mineralization. At the end of the study, analyze the water and sediment phases for the parent compound and metabolites.

-

Data Analysis: Determine the rate and extent of biodegradation.

Caption: Workflow for OECD 309 Water Mineralization Study.

Analytical Methodology: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[15][16][17]

QuEChERS Protocol:

-

Extraction: A representative sample (e.g., 10 g of soil or 10 mL of water) is homogenized and extracted with acetonitrile.

-

Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and partition the pesticides into the acetonitrile layer.[15]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Analysis: The final extract is analyzed by LC-MS/MS.

LC-MS/MS Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification and confirmation of propisochlor residues due to its high sensitivity and selectivity.[18][19][20][21]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for propisochlor.

Conclusion

The environmental fate of propisochlor is a complex interplay of its physicochemical properties and various degradation and transport processes. While it is classified as non-persistent in soil due to relatively rapid microbial degradation, its high toxicity to aquatic organisms necessitates careful management practices to prevent its entry into surface water bodies. Its moderate mobility in soil, primarily governed by adsorption to organic matter, suggests a low potential for groundwater contamination under normal conditions. This guide provides a foundational understanding for researchers and environmental professionals to evaluate the environmental behavior of propisochlor and to develop strategies for its safe and effective use in agriculture. Continued research into the specific microbial communities and enzymatic pathways involved in its degradation will further enhance our ability to predict its environmental persistence and potential impacts.

References

-

University of Hertfordshire. Propisochlor - AERU. [Link]

-

National Center for Biotechnology Information. Propisochlor. PubChem Compound Database. [Link]

- Wu, J., et al. (2013). Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. Semantic Scholar.

- Fisher, D. J., et al. (2014).

- Shen, Y., et al. (2019). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC.

- Suman, S., et al. (2021). Isolation and Characterization of Chlorpyrifos Degrading Microorganisms from Agriculture Soil: A Review.

- Singh, B. K. (2009). Enzymes involved in pesticide degradation.

- Wang, Q., et al. (2006). Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources. PubMed.

- Armas, E. D., et al. (2007). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions.

- Li, W., et al. (2024).

- Fisher, D. J., et al. (2014). Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon uariegatus, and Isochrysis galbana.

- Arnold, C. G., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.

- Singh, B. K., & Walker, A. (2006).

- Lambropoulou, D. A., & Albanis, T. A. (2002). Determination of acid herbicides in water by LC/MS/MS.

- Fenner, K., et al. (2021).

- Whitacre, D. M. (2012). The Effect of Water pH on Pesticide Effectiveness.

- Liu, D., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.

- Ellington, J. J. (1989).

- Scott, G. I., et al. (2021).

- Kuhl, A., et al. (2016). Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels. NIH.

- Toropov, A., & Toropova, A. (2022). Models for the No-Observed-Effect Concentration (NOEC)

- California Environmental Protection Agency. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).

- Ambreen, S., & Yasmin, A. (2020). Isolation, Characterization and Identification of Organophosphate Pesticide Degrading Bacterial Isolates and Optimization of their Potential to Degrade Chlorpyrifos.

- Wu, J., et al. (2013). Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. Semantic Scholar.

- Whitmore, R. (2008). Effect of water pH on the stability of pesticides. MSU Extension.

- Mastovska, K., et al. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.

- Takano, H., et al. (2005). Toxicity of Agricultural Chemicals in Daphnia magna. J-STAGE.

- Moreno-Morán, J. A., & Gabaldón-Jaular, J. A. (2000). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. PMC.

-

ChemSafetyPro. (2019). What Are EC10, NOEC, LOEC and MATC and How to Use Them in Environmental Risk Assessment. [Link]

- Donaldson, D., & Huddleston, B. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.

- Singh, B. K. (2020). Structural Characterization of Enzymes Involved in Pesticide Degradation.

- Baskaran, S., & Kookana, R. S. (2000). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. PubMed.

- UCT. (2024). QuEChERS approach for the determination of pesticide residues in soil. Technology Networks.

- Yasmin, A., & Ambreen, S. (2020). Isolation and Molecular Characterization of Pesticide Degrading Bacteria in Polluted Soil. Research Square.

- US EPA. (2023).

- UCT. (2023). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. Technology Networks.

- Science.gov. daphnia acute toxicity: Topics.

- Scott, C., et al. (2014).

- Oscarson, S. (2015). Pesticide Screening Method with UPLC-MS/MS. Diva-Portal.org.

- Kim, D., et al. (2023).

- Ag Market Network. (2024).

- Nichino UK. (2023). High pH can cause pesticide breakdown.

- Wang, Y., et al. (2022). Microbial Community and Their Potential Functions after Natural Vegetation Restoration in Gullies of Farmland in Mollisols of Northeast China. MDPI.

- Calvo-Agudo, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.

- Zhang, Y., et al. (2022). Effects of Prochloraz fungicide on soil enzymatic activities and bacterial communities.

- Lütge, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.

Sources

- 1. Propisochlor [sitem.herts.ac.uk]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. atticusllc.com [atticusllc.com]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. nichino.uk [nichino.uk]

- 8. Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The function of microbial enzymes in breaking down soil contaminated with pesticides: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The enzymatic basis for pesticide bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sepscience.com [sepscience.com]

- 16. weber.hu [weber.hu]

- 17. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdpr.ca.gov [cdpr.ca.gov]

- 20. agilent.com [agilent.com]

- 21. diva-portal.org [diva-portal.org]

Spectroscopic Characterization of 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor): A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the pre-emergent herbicide, 2-chloro-N-(2-isopropylphenyl)acetamide, commonly known as Propachlor. Designed for researchers, analytical scientists, and professionals in drug and agrochemical development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure of Propachlor and its spectral features, this guide serves as an essential reference for its identification, characterization, and quality control.

Introduction

2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor) is a member of the chloroacetanilide class of herbicides used for the control of annual grasses and some broadleaf weeds.[1] Its efficacy is dependent on its specific molecular structure, and therefore, unambiguous characterization is paramount for regulatory approval, formulation development, and metabolic studies. Spectroscopic techniques provide a powerful and non-destructive means to elucidate and confirm the chemical structure of molecules like Propachlor.

This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Propachlor. While experimental IR and mass spectra are available and interpreted herein, a comprehensive, publicly available, and assigned experimental NMR dataset for Propachlor is not readily accessible. Therefore, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and supported by data from structurally analogous compounds. This approach provides a robust framework for the interpretation of experimentally acquired NMR data for Propachlor.

Molecular Structure

The chemical structure of 2-chloro-N-(2-isopropylphenyl)acetamide is fundamental to understanding its spectroscopic properties. The molecule consists of a 2-isopropylphenyl group attached to an acetamide linker which is further substituted with a chlorine atom.

Caption: Key fragmentation steps for Propachlor in MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous spectroscopic signature for 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor). The predicted NMR data, in conjunction with the experimental IR and MS data, offers a robust framework for the structural confirmation and identification of this important agrochemical. The methodologies and interpretations presented in this guide are intended to support researchers and scientists in their analytical endeavors related to Propachlor and other N-aryl acetamide compounds.

References

-

INCHEM. (1993). Propachlor (EHC 147, 1993). International Programme on Chemical Safety. [Link]

Sources

Application Notes & Protocols: A Multi-Assay Approach for In Vitro Efficacy Testing of 2-chloro-N-(2-isopropylphenyl)acetamide (Propachlor)

Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-chloro-N-(2-isopropylphenyl)acetamide, a compound widely known as the herbicide Propachlor. We move beyond simple viability readouts to present a tiered, logical framework of assays designed to quantify its cytotoxic and anti-proliferative efficacy, and to probe its underlying mechanism of action. The protocols herein are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps. This guide emphasizes a holistic approach, combining foundational cytotoxicity assays with more specific evaluations of cell cycle progression and protein synthesis to build a comprehensive efficacy profile.

Introduction and Scientific Background

2-chloro-N-(2-isopropylphenyl)acetamide is a member of the chloroacetamide class of molecules.[1] In the field of agriculture, it is a well-established pre-emergence herbicide, Propachlor, used to control annual grasses and some broadleaf weeds.[2] The efficacy of chloroacetamides stems from their ability to disrupt fundamental cellular processes in susceptible plant species. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] VLCFAs are essential components of cellular membranes and are critical for processes such as cell division and expansion.[4] By inhibiting their synthesis, Propachlor effectively halts early seedling growth.[5] A secondary, yet significant, mechanism is the inhibition of protein biosynthesis.[6]

The reactive α-chloro group of the acetamide moiety is key to its biological activity.[7] This group can form covalent adducts with sulfhydryl groups on proteins and peptides, such as glutathione and cysteine residues within enzymes, leading to their inactivation.[2][8] This reactivity underpins its herbicidal effects and is a crucial consideration for any in vitro investigation.

While its role as a herbicide is well-documented, the broader cytotoxic potential of the acetamide scaffold invites investigation in other contexts, such as oncology or microbiology.[7][9] Therefore, the protocols provided are broadly applicable to various eukaryotic cell lines, enabling a thorough assessment of efficacy beyond its agricultural applications. This guide will equip researchers with the tools to:

-

Determine the dose-dependent cytotoxicity (IC₅₀).

-

Assess the impact on cell proliferation and long-term viability.

-

Investigate the effects on cell cycle distribution.

-

Confirm the impact on global protein synthesis.

Core Principles and Experimental Strategy

A robust evaluation of a compound's efficacy requires a multi-faceted approach. A single assay provides only one dimension of a complex biological response. Our strategy is built on a logical progression from general effects to more specific mechanisms.

Figure 1: A tiered workflow for comprehensive efficacy analysis.

This tiered approach ensures that resource-intensive mechanistic studies are built upon a solid foundation of well-characterized cytotoxic and anti-proliferative data.

Preparation of 2-chloro-N-(2-isopropylphenyl)acetamide

Accurate and reproducible results begin with the correct preparation of the test compound. Due to its hydrophobicity, Propachlor requires an organic solvent for initial solubilization.

Protocol 3.1: Preparation of Stock and Working Solutions

-

Materials:

-

2-chloro-N-(2-isopropylphenyl)acetamide (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

-

Procedure for 100 mM Primary Stock:

-

Rationale: A high-concentration primary stock minimizes the volume of DMSO added to cell cultures, preventing solvent-induced toxicity. Final DMSO concentrations should ideally be ≤0.5%.

-

Calculate the required mass of the compound to prepare a 100 mM solution (Molecular Weight: 211.69 g/mol ). For 1 mL, this is 21.17 mg.

-

Aseptically weigh the compound and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may assist dissolution.[10]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 100 mM primary stock.

-

Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Scientist's Note: It is critical to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.

-

Tier 1: Foundational Efficacy Assessment

This tier establishes the fundamental dose-response relationship and the compound's impact on overall cell number.

Protocol 4.1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

-

Principle: The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[11]

-

Compound Treatment: Prepare a 2X concentration series of 2-chloro-N-(2-isopropylphenyl)acetamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilization buffer to each well.

-

Data Acquisition: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of the metabolic activity.

-

Protocol 4.2: Cell Proliferation Assessment using Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of the total cell biomass remaining after treatment. It is a robust method to assess the compound's effect on cell number over a longer incubation period.

-

Principle: The amount of crystal violet dye retained is proportional to the number of cells in the well.

-

Procedure:

-

Seed and treat cells in a 96-well plate as described in Protocol 4.1. An incubation period of 72 hours or longer is common for proliferation assays.

-

Cell Fixation: Gently wash the wells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) or methanol to each well and incubate for 15 minutes at room temperature.

-

Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.

-

Washing: Remove the crystal violet solution and wash the plate extensively with water until the background is clear.

-

Dye Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the retained dye.

-

Data Acquisition: Measure the absorbance at 590 nm.

-

-

Data Analysis: Similar to the MTT assay, normalize data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).

| Assay | Endpoint Measured | Typical Duration | Key Output |

| MTT Assay | Mitochondrial metabolic activity | 24 - 72 hours | IC₅₀ (Half-maximal inhibitory concentration) |

| Crystal Violet | Total cell biomass (adherent cells) | 72 - 120 hours | GI₅₀ (Half-maximal growth inhibition) |

Tier 2: Mechanistic Insight

With foundational efficacy established, these assays probe the cellular mechanisms driving the observed cytotoxicity and growth inhibition.

Figure 2: Proposed mechanism of Propachlor leading to cell death.

Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A block in cell division, as suggested by the compound's mechanism, will cause cells to accumulate in a specific phase.[2]

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.

-

Procedure:

-

Cell Culture: Seed cells in 6-well plates to achieve ~70% confluency at the time of harvest.

-

Treatment: Treat cells with the vehicle, a low concentration (e.g., IC₂₅), and a high concentration (e.g., IC₇₅) of the compound for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes and fixes the cells. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the data and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in the G1 phase would be consistent with an inhibition of processes required for entry into the S phase (DNA synthesis).

-

Protocol 5.2: Global Protein Synthesis Assay

This assay directly measures the inhibition of new protein synthesis, a key proposed mechanism of Propachlor.[6] Modern methods use puromycin analogues, which are incorporated into nascent polypeptide chains and can be detected with a specific antibody.

-

Principle: A puromycin analogue is added to the culture, incorporated into newly synthesized proteins, and then detected via immunofluorescence or plate-based chemiluminescence. A reduction in signal indicates inhibition of protein synthesis.

-

Procedure (Plate-Reader Method):

-

Seed and treat cells in a 96-well plate (preferably a white-walled plate for luminescence) for a short duration (e.g., 4-6 hours).

-

Labeling: Add the puromycin analogue reagent to all wells and incubate for 1-2 hours.

-

Lysis & Detection: Lyse the cells and follow the manufacturer's protocol for immunodetection, which typically involves binding the tagged proteins to the plate, adding a primary antibody, and then a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Data Acquisition: Add a chemiluminescent HRP substrate and measure the luminescence on a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control.

-

A dose-dependent decrease in signal is indicative of protein synthesis inhibition. Compare these results with the IC₅₀ from the MTT assay to understand the temporal relationship between protein synthesis inhibition and loss of cell viability.

-

Summary and Concluding Remarks

The in vitro evaluation of 2-chloro-N-(2-isopropylphenyl)acetamide requires a systematic and multi-parametric approach. The protocols detailed in this guide provide a robust framework for determining its efficacy, from initial dose-response screening to deeper mechanistic validation. By combining assays for metabolic activity (MTT), cell number (Crystal Violet), cell cycle progression (Flow Cytometry), and protein synthesis, researchers can build a comprehensive profile of the compound's cellular effects. This layered-evidence approach is critical for validating its mechanism of action and for exploring its potential in diverse research and development applications.

References

-

University of Hertfordshire. Propachlor (Ref: CP 31393) - AERU. [Link]

-

Li, G., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide. [Link]

-

International Programme on Chemical Safety. (1993). Propachlor (EHC 147, 1993). INCHEM. [Link]

-

de Farias, A. M. M., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

-

Karakuş, V. V., et al. (2021). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4931, Propachlor. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 670477, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]

-

Duke, W. B., & Hunt, J. F. (1975). An Investigation on the Mechanism of Action of Propachlor. Weed Science. [Link]

-

LeBaron, H. M., & McFarland, J. E. (1990). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Pinto, M., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. PubMed Central. [Link]

-

Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]

-

Hernandez, L. E. A., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. [Link]

Sources

- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propachlor (EHC 147, 1993) [inchem.org]

- 3. Propachlor (Ref: CP 31393) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 6. An Investigation on the Mechanism of Action of Propachlor | Weed Science | Cambridge Core [cambridge.org]

- 7. mdpi.com [mdpi.com]

- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of N-Substituted Chloroacetamides

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted chloroacetamides. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial chemical transformation. The formation of the N-chloroacetamide moiety is a cornerstone of synthetic chemistry, providing a stable amide linkage and a reactive handle for further molecular elaboration.[1] However, the high reactivity of the key reagent, chloroacetyl chloride (CAC), presents unique challenges that require careful consideration of reaction conditions to ensure high yield, purity, and safety.[2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common pitfalls, and offer robust solutions to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of N-substituted chloroacetamides.

Q1: What is the fundamental reaction for synthesizing N-substituted chloroacetamides?

The synthesis is a nucleophilic acyl substitution reaction. A primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This results in the formation of the N-substituted chloroacetamide and generates hydrogen chloride (HCl) as a byproduct.[4] Due to the generation of HCl, a base is typically required to neutralize the acid and drive the reaction to completion.[3]

Q2: Why is a base essential for this reaction, and what are the common options?

A base is crucial for two primary reasons:

-

Neutralization: It scavenges the HCl produced during the reaction. If left unneutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

-

Free-Basing: If your starting amine is in the form of a salt (e.g., an amine hydrochloride), an added base is necessary to generate the neutral, nucleophilic "free base" required for the reaction to proceed.[5]

Commonly used bases include tertiary amines like triethylamine (TEA), sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base), or inorganic bases such as potassium or sodium carbonate.[3][6] In some protocols, an excess of the starting amine itself can serve as the base.[3]

Q3: What are the critical safety precautions when handling chloroacetyl chloride (CAC)?

Chloroacetyl chloride is a hazardous substance that demands strict safety protocols.[7]

-

Corrosivity and Toxicity: It is highly corrosive, toxic, and a lachrymator (tear-producing agent). It can cause severe burns to the skin, eyes, and respiratory tract.[7][8]

-

Handling: Always handle CAC in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to corrosive materials.[9]

-

Reactivity with Water: CAC reacts violently with water and moisture, hydrolyzing to form corrosive HCl gas and chloroacetic acid.[9][10] This necessitates using dry glassware and anhydrous solvents for most applications.

-

Storage: Store CAC in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, strong bases, and oxidizing agents.[11]

Q4: Is it possible to perform this reaction in water instead of an anhydrous organic solvent?

Yes, under specific conditions. While CAC's reactivity with water is a major concern, the N-acylation of an amine is often significantly faster than the hydrolysis of CAC.[12] This kinetic difference is exploited in the Schotten-Baumann reaction, which is typically performed in a biphasic system (e.g., water and dichloromethane) with a base like sodium hydroxide to neutralize the HCl.[3] More recently, "green" chemistry approaches have been developed using aqueous phosphate buffers, which can offer high yields and excellent chemoselectivity in short reaction times.[12][13]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q: My reaction is proceeding very slowly or appears stalled. What factors should I investigate?

A: Several factors can lead to a sluggish reaction:

-

Amine Nucleophilicity: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.[12] Similarly, significant steric hindrance around the nitrogen atom can impede the approach of the electrophile.[6] For these substrates, you may need to increase the temperature or use a more forcing catalyst.

-

Incomplete Neutralization: Ensure you have at least one equivalent of base for the reaction and an additional equivalent if your starting amine is a salt. Inadequate base will lead to the protonation of the amine, stopping the reaction.

-

Reagent Purity: Verify the purity of your amine and the integrity of the chloroacetyl chloride, which can degrade upon improper storage.

-

Solubility: If the starting amine is not fully dissolved, the reaction will be limited by its dissolution rate. This is a common issue with amine salts in non-polar organic solvents.[5] Consider adding the base first to generate the more soluble free base before adding the CAC.

Q: My TLC analysis shows multiple spots. What are the likely side products?

A: The presence of multiple spots indicates the formation of impurities. The most common culprits are:

-

Unreacted Starting Amine: The most common impurity if the reaction has not gone to completion.

-

Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride by trace moisture.[13] This can typically be removed with a basic aqueous wash.

-

Dimeric Impurity (R₂N-CH₂-C(O)-NR₂): This can form if the newly formed chloroacetamide product reacts with a second molecule of the starting amine via nucleophilic substitution of the α-chloro group. This is more prevalent with highly nucleophilic amines or at elevated temperatures.

-

O-acylated Product: If your substrate contains a hydroxyl (-OH) group, such as in an aminoalcohol, competitive O-acylation can occur.[13]

Reaction and Side Product Overview

Caption: General reaction scheme and common side products.

Q: I'm working with an aminoalcohol. How can I achieve selective N-acylation over O-acylation?

A: Achieving high chemoselectivity is a common challenge.[13] Because amines are generally more nucleophilic than alcohols, N-acylation is kinetically favored. To maximize this preference:

-

Use Buffered Aqueous Systems: Protocols using phosphate buffer have shown excellent N-selectivity.[13] The aqueous medium and controlled pH appear to enhance the reactivity difference between the amine and alcohol moieties.

-

Control Temperature: Perform the addition of chloroacetyl chloride at a low temperature (e.g., 0 °C). This will favor the more rapid N-acylation reaction over the slower O-acylation.

-

Stoichiometry: Use of a slight excess of the aminoalcohol relative to the chloroacetyl chloride can help, but careful control (near 1:1 stoichiometry) is key to preventing side reactions.

Q: My product is difficult to purify. What strategies can I employ?

A: Purification can often be challenging due to the nature of the byproducts.

-

Aqueous Workup: This is the first and most critical step.

-

A wash with dilute acid (e.g., 1M HCl) will protonate and dissolve any unreacted amine.

-

A wash with a weak base (e.g., saturated sodium bicarbonate solution) will neutralize and remove any chloroacetic acid.

-

A brine wash will help remove residual water from the organic layer.

-

-

Recrystallization: Many N-substituted chloroacetamides are crystalline solids and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[14]

-

Column Chromatography: If recrystallization fails or if impurities are very similar in polarity to the product, silica gel chromatography is a reliable method. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.

Troubleshooting Workflow for Low Yield / Purity

Caption: Decision tree for troubleshooting low yield or purity.

Section 3: Key Protocols & Methodologies

Below are two validated protocols representing common approaches to this synthesis.

Protocol 1: General Synthesis in an Aprotic Organic Solvent